molecular formula C14H12N6O2 B5604646 N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE

N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE

Cat. No.: B5604646
M. Wt: 296.28 g/mol
InChI Key: ZVANVUNZWIJPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE is a complex organic compound that features a tetraazole ring substituted with a nitrophenyl group and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic conditions.

    Nitration: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitrophenyl-substituted tetraazole with phenylamine. This can be achieved through a nucleophilic substitution reaction, where the amine group of phenylamine attacks the electrophilic carbon of the tetraazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE undergoes several types of chemical reactions:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenylamine derivatives.

Scientific Research Applications

N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-energy materials and polymers.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The phenylamine moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE is unique due to its combination of a tetraazole ring and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[5-(4-nitrophenyl)tetrazol-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-20(22)13-8-6-11(7-9-13)14-16-18-19(17-14)10-15-12-4-2-1-3-5-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVANVUNZWIJPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.